molecular formula C9H6N2O4 B10874937 (2E)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

(2E)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

Cat. No.: B10874937
M. Wt: 206.15 g/mol
InChI Key: PMFIXGCEYBEPOL-ONEGZZNKSA-N
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Description

3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID is an organic compound that features a furan ring, an oxadiazole ring, and an acrylic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both furan and oxadiazole rings imparts unique chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID typically involves the reaction of 5-substituted-2-furaldehydes with malonic acid in the presence of organocatalysts. Piperidinium acetate is often used as a catalyst, providing good to excellent yields under solvent-free conditions . The reaction conditions are optimized to ensure high purity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound can be scaled up by employing similar synthetic routes with appropriate modifications to reaction parameters. The use of heterogeneous acid catalysts like MeSO3H/SiO2 can facilitate esterification processes, while catalytic hydrogenation using 5% Pd/C can selectively reduce olefinic groups .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Catalytic hydrogenation can reduce the olefinic group in the acrylic acid moiety.

    Substitution: The furan and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products:

Scientific Research Applications

3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The furan and oxadiazole rings can interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

  • 3-(2-Furyl)acrylic acid
  • 5-(2-Furyl)-1,3,4-oxadiazole derivatives
  • Furan-2-acrylic acid

Comparison: Compared to similar compounds, 3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical properties and reactivity. This dual functionality makes it more versatile for various applications in research and industry .

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

(E)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C9H6N2O4/c12-8(13)4-3-7-10-11-9(15-7)6-2-1-5-14-6/h1-5H,(H,12,13)/b4-3+

InChI Key

PMFIXGCEYBEPOL-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)C2=NN=C(O2)/C=C/C(=O)O

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C=CC(=O)O

Origin of Product

United States

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